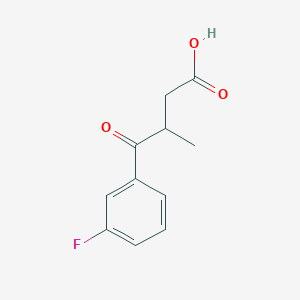

4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid

Description

Chemical Identity and Nomenclature

This compound is unambiguously identified through multiple chemical nomenclature systems and registry numbers. The compound is registered under Chemical Abstracts Service number 1247512-15-7, providing a unique identifier within chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature standards, the systematic name "this compound" precisely describes the molecular structure and substitution pattern.

The compound's molecular formula is established as C₁₁H₁₁FO₃, with a molecular weight of 210.20 grams per mole. Additional chemical identifiers include the Molecular Design Limited number MFCD16068286 and various synonymous designations used across different chemical databases. The compound's International Chemical Identifier string is documented as InChI=1S/C11H11FO3/c1-7(5-10(13)14)11(15)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,13,14), providing a standardized machine-readable representation of its molecular structure.

The Simplified Molecular Input Line Entry System notation is recorded as O=C(O)CC(C)C(C1=CC=CC(F)=C1)=O, which offers an alternative linear representation of the compound's connectivity. These multiple identification systems ensure precise communication and database searching across different chemical information platforms.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1247512-15-7 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Molecular Design Limited Number | MFCD16068286 |

| International Chemical Identifier Key | CNNODSOXSKAMFH-UHFFFAOYSA-N |

Structural Features and Functional Groups

The molecular architecture of this compound exhibits several distinctive structural elements that contribute to its chemical behavior and biological activity. The compound features a four-carbon butanoic acid backbone as its central framework, with specific substitutions that define its unique properties. At position three of the butanoic acid chain, a methyl group provides steric bulk and influences the molecule's three-dimensional conformation.

The most prominent structural feature is the 3-fluorophenyl ketone moiety attached at position four of the butanoic acid chain. This aromatic system contains a fluorine atom at the meta position relative to the ketone attachment point, introducing significant electronegativity and affecting the compound's electronic properties. The fluorine substitution enhances the molecule's binding affinity due to its electronegative nature, potentially influencing pharmacokinetic and pharmacodynamic characteristics in biological systems.

The ketone functionality at position four creates a carbonyl group that serves as both an electrophilic center and a hydrogen bond acceptor. This ketone, combined with the carboxylic acid terminus, provides multiple sites for chemical reactivity and intermolecular interactions. The carboxylic acid group contributes both acidic properties and the potential for salt formation, which can significantly impact solubility and bioavailability characteristics.

Conformational analysis reveals that the molecule possesses four rotatable bonds, allowing for multiple spatial arrangements that may influence receptor binding and enzymatic interactions. The polar surface area is calculated at 43.37 square angstroms, indicating moderate polarity that affects membrane permeability and tissue distribution. The compound's three-dimensional structure exhibits one aromatic ring system contributing to its overall stability and providing π-π stacking opportunities in crystal formations and biological interactions.

| Structural Parameter | Value |

|---|---|

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 4 |

| Aromatic Ring Count | 1 |

| Polar Surface Area | 43.37 Ų |

| Carbon Bond Saturation | 0.272 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Historical Context and Research Significance

The development and investigation of this compound emerged from broader research initiatives focused on fluorinated organic compounds and their pharmaceutical applications. Historical patent literature indicates that compounds of this structural class have been recognized for their potential therapeutic value, particularly in the development of novel pharmaceutical agents. The compound's structural similarity to flobufen, a known anti-inflammatory agent with the structure 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, suggests potential therapeutic applications, although extensive biological studies remain limited.

Research significance has been demonstrated through multiple synthetic methodologies developed for preparing related butanoic acid derivatives. A notable contribution to the field emerged from investigations into decarboxylative Blaise reactions, where researchers developed convenient procedures for synthesizing methyl-4-phenyl-3-oxo butyrate derivatives from phenylacetonitriles. These synthetic approaches utilize potassium methyl malonate and anhydrous zinc chloride in ethylene dichloride, demonstrating yields ranging from 45% to 80% depending on the specific aromatic substitution pattern.

The compound has gained recognition as an important building block for heterocyclic synthesis and pharmaceutical intermediate production. Research applications span multiple scientific fields, including pharmaceutical development where the compound serves as a precursor for more complex therapeutic molecules, and chemical biology investigations examining structure-activity relationships in fluorinated aromatic systems. The presence of the fluorine atom has particular significance in medicinal chemistry, as fluorine substitution often enhances metabolic stability and modulates biological activity compared to non-fluorinated analogs.

Contemporary research has focused on developing efficient synthetic routes and understanding the compound's reactivity profile. Chemical transformations include reduction reactions that convert the ketone functionality to alcohols, oxidation processes that can modify the aromatic system, and substitution reactions that allow for further structural elaboration. These reaction pathways have enabled researchers to create libraries of structurally related compounds for biological screening and pharmaceutical development programs.

Properties

IUPAC Name |

4-(3-fluorophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(5-10(13)14)11(15)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNODSOXSKAMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Synthetic Route

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |

|---|---|---|---|

| 1 | 3-Fluorobenzaldehyde + methyl acetoacetate | Knoevenagel condensation or base-catalyzed condensation | Base catalyst (e.g., sodium ethoxide), solvent (ethanol/methanol), reflux |

| 2 | Intermediate β-keto ester | Acid hydrolysis | Aqueous acid (HCl or H2SO4), heating |

| 3 | Keto acid product | Purification | Crystallization, recrystallization, chromatography |

This approach is analogous to the preparation of 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid, which involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the keto acid.

Detailed Preparation Methods

Condensation of 3-Fluorobenzaldehyde with Methyl Acetoacetate

- Reaction: The aldehyde group of 3-fluorobenzaldehyde reacts with the active methylene group of methyl acetoacetate under basic conditions to form a β-keto ester intermediate.

- Catalysts: Sodium ethoxide or potassium carbonate are commonly used bases.

- Solvents: Ethanol or methanol are preferred solvents to dissolve reactants and facilitate the reaction.

- Temperature: Reflux conditions (60–80°C) for several hours to ensure completion.

- Outcome: Formation of methyl 4-(3-fluorophenyl)-3-methyl-4-oxobutanoate.

Hydrolysis of the β-Keto Ester to Keto Acid

- Reaction: Acidic hydrolysis converts the ester group to the corresponding carboxylic acid.

- Reagents: Dilute hydrochloric acid or sulfuric acid aqueous solutions.

- Conditions: Heating under reflux for several hours.

- Work-up: After completion, the reaction mixture is cooled, and the keto acid precipitates or is extracted.

- Purification: Recrystallization from suitable solvents or chromatographic purification to obtain pure this compound.

Alternative Synthetic Routes

Alkylation of 3-Fluorophenylacetonitrile with α-Bromoacetate Esters

A related industrially viable method, demonstrated for trifluorophenyl analogs, involves:

- Step 1: Reaction of 3-fluorophenylacetonitrile with α-bromoacetate (e.g., ethyl bromoacetate) in the presence of zinc in tetrahydrofuran (THF) solvent. This forms an ester intermediate with the fluorophenyl group attached.

- Step 2: Hydrolysis of the ester intermediate with sodium hydroxide solution, followed by acidification with dilute hydrochloric acid to yield the keto acid.

- Advantages: This method uses inexpensive and readily available raw materials, avoids large amounts of acidic waste, and provides relatively high yields with stable product quality.

- Industrial Prospects: The process is scalable and suitable for industrial production.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Yield/Purity |

|---|---|---|

| Base catalyst | Sodium ethoxide, potassium carbonate (0.1–0.5 eq) | Ensures efficient condensation |

| Solvent | Ethanol, methanol, THF | Solubility and reaction rate |

| Temperature | Reflux (60–80°C) | Drives reaction to completion |

| Reaction time | 4–12 hours | Longer times improve conversion |

| Hydrolysis acid | Dilute HCl (1–2 M) or H2SO4 | Complete ester hydrolysis |

| Work-up | Cooling, filtration, recrystallization | Purity enhancement |

Characterization and Quality Control

- NMR Spectroscopy: ^1H NMR and ^19F NMR confirm the presence of the fluorophenyl group and keto acid structure.

- Melting Point Determination: Confirms purity and identity.

- Chromatography: HPLC or GC-MS to assess purity and detect impurities.

- Elemental Analysis: Confirms molecular formula consistency.

Summary Table of Preparation Methods

| Method | Key Reactants | Solvent | Catalyst/Base | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation + Hydrolysis | 3-Fluorobenzaldehyde + methyl acetoacetate | Ethanol/methanol | Sodium ethoxide, K2CO3 | Straightforward, well-known | Requires careful control of conditions |

| Alkylation + Hydrolysis (Industrial) | 3-Fluorophenylacetonitrile + α-bromoacetate + Zn | THF | Zinc metal, NaOH | High yield, industrially scalable | Requires handling of Zn and alkyl halides |

Research Findings and Industrial Relevance

- The condensation route is widely used in laboratory synthesis for its simplicity and accessibility of reagents.

- The alkylation-hydrolysis method, adapted from trifluorophenyl analogs, offers a greener, higher-yielding alternative with less acidic waste, making it attractive for scale-up.

- Both methods yield this compound with high purity suitable for further chemical transformations or pharmaceutical intermediate use.

- Optimization of reaction parameters such as temperature, solvent choice, and base concentration significantly impacts yield and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Nucleophiles such as amines or electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid can be categorized into several domains:

Organic Synthesis

- Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various derivatives that have enhanced biological activities.

- Reactivity : The ketone group allows for oxidation and reduction reactions, facilitating the formation of carboxylic acids or alcohols, respectively. This reactivity is crucial in developing new synthetic pathways for drug discovery.

Medicinal Chemistry

- Pharmacological Investigations : Research has shown that this compound exhibits potential anti-inflammatory and analgesic effects. Studies are ongoing to explore its interactions with biological macromolecules, particularly its binding affinity to enzymes and receptors.

- Case Studies : Various case studies highlight its efficacy in modulating protein kinase activity, which is vital for regulating cellular processes such as proliferation and apoptosis .

Biochemistry

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural analogs and their key differences:

Physical and Chemical Properties

- Polarity and Solubility: The 3-fluorophenyl group increases polarity compared to non-fluorinated analogs (e.g., 4-phenyl-3-methyl-4-oxobutanoic acid). However, the methyl group slightly offsets this by introducing hydrophobicity .

- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than chlorinated or amino-substituted analogs due to fluorine’s strong C-F bond .

- Crystallinity : The presence of fluorine and methyl groups can influence crystal packing, as observed in X-ray diffraction studies of related compounds .

Key Research Findings

- Stereochemical Impact: The methyl group in this compound leads to diastereomer formation during synthesis, affecting biological activity .

- Biosynthetic Pathways: Studies on human lens UV filters reveal that deamination-reduction processes are critical for generating oxobutanoic acid derivatives .

Biological Activity

4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an enzyme inhibitor. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a ketone functional group and a carboxylic acid, with a molecular formula that includes a fluorinated phenyl group attached to a butanoic acid backbone. Its structural features contribute to its unique biological properties, particularly in enzyme inhibition.

Research indicates that this compound acts primarily as an inhibitor of kynurenine-3-hydroxylase , an enzyme involved in the metabolism of tryptophan. By inhibiting this enzyme, the compound can increase levels of kynurenic acid, which has neuroprotective effects and may help mitigate conditions such as excitotoxicity and neurodegenerative diseases .

Biological Activity

The biological activities associated with this compound include:

- Neuroprotective Effects : Increased kynurenic acid levels may protect neurons from damage.

- Anti-inflammatory Properties : Derivatives of this compound have shown potential in reducing inflammation .

- Analgesic Effects : The compound's derivatives are also being investigated for their pain-relieving properties.

Enzyme Inhibition Studies

Kinetic assays have been employed to characterize the interaction of this compound with kynurenine-3-hydroxylase. These studies reveal that the compound exhibits a competitive inhibition mechanism, which is critical for understanding its therapeutic potential .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenyl-4-oxobutanoic acid | No fluorine substitution | Kynurenine pathway inhibition |

| 4-(4-Chloro-3-nitrophenyl)-3-methyl-4-oxobutanoic acid | Contains nitro group | Potential anti-inflammatory effects |

| 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid | Chlorine and fluorine substitutions | Similar inhibitory effects on kynurenine metabolism |

The fluorination pattern in this compound enhances its binding affinity and selectivity toward target enzymes compared to other derivatives .

Case Studies

Several case studies have documented the therapeutic applications of the compound:

- Neurodegenerative Disease Models : In animal models of neurodegeneration, administration of the compound led to reduced neuronal loss and improved cognitive function, attributed to its role in increasing kynurenic acid levels .

- Inflammation Models : Studies demonstrated that derivatives exhibited significant reductions in inflammatory markers in both in vitro and in vivo models, suggesting potential for treating inflammatory disorders .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Fluorophenyl)-3-methyl-4-oxobutanoic acid in laboratory settings?

The compound can be synthesized via Knoevenagel condensation between 3-fluorobenzaldehyde and a β-ketoester (e.g., methyl acetoacetate), followed by hydrolysis and decarboxylation. Alkaline conditions (e.g., NaOH/EtOH) facilitate the condensation, while acidic hydrolysis (HCl/H₂O) yields the carboxylic acid. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield for structurally similar fluorophenyl derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended).

- NMR (¹H/¹³C) to confirm the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and ketone/acid functionalities.

- HRMS for molecular ion verification (expected [M-H]⁻ for C₁₁H₉FO₃: calculated 208.0473).

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase, given the fluorophenyl group’s electronic effects on binding .

- Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity and interaction with biological targets?

The fluorine atom induces electron-withdrawing effects, enhancing electrophilicity at the ketone group and stabilizing charge-transfer interactions in enzyme binding pockets. Comparative studies with non-fluorinated analogs show improved inhibition potency (e.g., ~2-fold lower IC₅₀ for COX-1) due to increased hydrophobic and dipole interactions .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Meta-analysis : Compare assay conditions (e.g., pH, co-solvents) that may alter protonation states or solubility.

- Structural analogs : Synthesize and test derivatives (e.g., 4-(4-fluorophenyl) variant) to isolate substituent effects.

- Computational docking : Identify binding mode variations using software like AutoDock Vina to explain discrepancies in enzyme inhibition .

Q. How can computational methods optimize derivative design for enhanced target selectivity?

- QSAR modeling : Correlate substituent parameters (Hammett σ, logP) with bioactivity to guide functional group modifications.

- Molecular dynamics simulations : Predict stability of ligand-target complexes (e.g., COX-2 vs. COX-1) to prioritize synthetic targets .

Q. What advanced techniques improve yield in large-scale (>10 g) syntheses?

- Flow chemistry : Reduces side reactions (e.g., decarboxylation) via precise temperature/residence time control.

- Catalytic systems : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates, minimizing byproducts .

Methodological Considerations

Q. How to analyze metabolic stability in preclinical studies?

- Liver microsome assays : Incubate with NADPH-supplemented rat/human microsomes; quantify parent compound via LC-MS/MS over 60 minutes.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks.

Q. What crystallographic techniques elucidate solid-state behavior?

- SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimers).

- PXRD : Monitor polymorphic transitions under stress conditions (heat/humidity) for formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.